3-Cloro-5,5-dimetil-2-ciclohexen-1-ona

Descripción general

Descripción

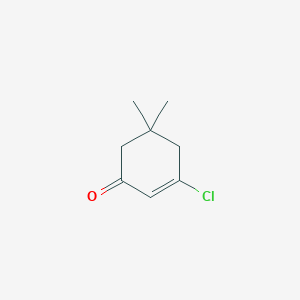

3-Chloro-5,5-dimethyl-2-cyclohexen-1-one is an organic compound with the molecular formula C8H11ClO. It is a chlorinated derivative of 2-cyclohexen-1-one, characterized by the presence of a chlorine atom at the third position and two methyl groups at the fifth position of the cyclohexene ring. This compound is known for its applications in organic synthesis and as an intermediate in the production of various chemicals .

Aplicaciones Científicas De Investigación

3-Chloro-5,5-dimethyl-2-cyclohexen-1-one has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

Biology: Investigated for its potential biological activities and interactions with biomolecules.

Medicine: Explored for its potential therapeutic properties and as a building block for drug development.

Industry: Utilized in the production of various chemicals and materials

Métodos De Preparación

Synthetic Routes and Reaction Conditions

3-Chloro-5,5-dimethyl-2-cyclohexen-1-one can be synthesized through several methods. One common method involves the reaction of dimedone (5,5-dimethyl-1,3-cyclohexanedione) with oxalyl chloride. The reaction proceeds under controlled conditions, typically in the presence of a base such as pyridine, to yield the desired product .

Industrial Production Methods

In an industrial setting, the production of 3-chloro-5,5-dimethyl-2-cyclohexen-1-one may involve the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process generally includes steps such as chlorination, purification, and distillation to isolate the final product .

Análisis De Reacciones Químicas

Types of Reactions

3-Chloro-5,5-dimethyl-2-cyclohexen-1-one undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.

Oxidation Reactions: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction Reactions: Reduction of the compound can lead to the formation of alcohols or alkanes

Common Reagents and Conditions

Substitution: Nucleophiles like amines or thiols, often in the presence of a base.

Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride

Major Products

Substitution: Corresponding substituted cyclohexenones.

Oxidation: Ketones or carboxylic acids.

Reduction: Alcohols or alkanes

Mecanismo De Acción

The mechanism of action of 3-chloro-5,5-dimethyl-2-cyclohexen-1-one involves its interaction with specific molecular targets. The compound can act as an electrophile, reacting with nucleophiles in biological systems. This interaction can lead to the formation of covalent bonds with biomolecules, potentially affecting their function and activity .

Comparación Con Compuestos Similares

Similar Compounds

5,5-Dimethyl-2-cyclohexen-1-one: Lacks the chlorine atom, making it less reactive in substitution reactions.

3-Chloro-2-cyclohexen-1-one: Lacks the methyl groups, affecting its steric properties and reactivity.

5,5-Dimethyl-3-chlorocyclohex-2-enone: Similar structure but may have different reactivity due to positional isomerism

Uniqueness

3-Chloro-5,5-dimethyl-2-cyclohexen-1-one is unique due to the combination of its chlorine atom and two methyl groups, which confer distinct reactivity and steric properties. This makes it a valuable intermediate in organic synthesis and a subject of interest in various research fields .

Actividad Biológica

Overview

3-Chloro-5,5-dimethyl-2-cyclohexen-1-one (CAS Number: 17530-69-7) is an organic compound characterized by its chlorinated structure and unique reactivity due to the presence of a chlorine atom and two methyl groups. Its molecular formula is with a molecular weight of approximately 158.63 g/mol. This compound is notable for its applications in organic synthesis and potential biological activities, making it a subject of interest in medicinal chemistry and pharmacology.

| Property | Value |

|---|---|

| Molecular Formula | C₈H₁₁ClO |

| Molecular Weight | 158.63 g/mol |

| Density | 1.084 g/cm³ |

| Boiling Point | 44-46 °C (0.1 mmHg) |

| Flash Point | 44-46 °C |

The biological activity of 3-Chloro-5,5-dimethyl-2-cyclohexen-1-one primarily involves its role as an electrophile, which allows it to react with nucleophiles in biological systems. This interaction can lead to the formation of covalent bonds with biomolecules, influencing their function and activity. The compound's reactivity is attributed to both the chlorine atom and the steric effects of the methyl groups, which can modulate its interactions with various biological targets.

Antimicrobial Properties

Recent studies have highlighted the antimicrobial potential of 3-Chloro-5,5-dimethyl-2-cyclohexen-1-one. Research indicates that this compound exhibits inhibitory effects against a range of bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism appears to involve disruption of bacterial cell membranes and interference with metabolic processes.

Antioxidant Activity

The compound has also been investigated for its antioxidant properties. In vitro assays demonstrate that it can scavenge free radicals effectively, suggesting a potential role in protecting cells from oxidative stress. This activity may be beneficial in preventing cellular damage associated with various diseases, including neurodegenerative disorders.

Anti-inflammatory Effects

In addition to its antimicrobial and antioxidant activities, 3-Chloro-5,5-dimethyl-2-cyclohexen-1-one has shown promise in reducing inflammation. Studies involving cell cultures have indicated that it can downregulate pro-inflammatory cytokines, which could position it as a candidate for therapeutic applications in inflammatory diseases.

Study on Antimicrobial Activity

A study published in Journal of Medicinal Chemistry evaluated the efficacy of various chlorinated compounds, including 3-Chloro-5,5-dimethyl-2-cyclohexen-1-one, against common pathogens. The results indicated that this compound had a minimum inhibitory concentration (MIC) lower than many conventional antibiotics, suggesting its potential as a novel antimicrobial agent .

Research on Antioxidant Capacity

In another investigation focused on the antioxidant properties of several organic compounds, 3-Chloro-5,5-dimethyl-2-cyclohexen-1-one was found to exhibit significant radical scavenging activity comparable to well-known antioxidants such as ascorbic acid . This study utilized DPPH (2,2-diphenyl-1-picrylhydrazyl) assays to quantify the antioxidant capacity.

Potential Applications

Given its diverse biological activities, 3-Chloro-5,5-dimethyl-2-cyclohexen-1-one holds promise for various applications:

Pharmaceutical Development : The compound could serve as a lead structure for developing new antimicrobial or anti-inflammatory drugs.

Cosmetic Industry : Its antioxidant properties may be harnessed in formulations aimed at reducing oxidative stress on skin cells.

Agricultural Chemistry : The antimicrobial activity suggests potential use as a natural pesticide or fungicide.

Propiedades

IUPAC Name |

3-chloro-5,5-dimethylcyclohex-2-en-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11ClO/c1-8(2)4-6(9)3-7(10)5-8/h3H,4-5H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PJYTYJGMJDIKEJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC(=CC(=O)C1)Cl)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11ClO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20169966 | |

| Record name | 3-Chloro-5,5-dimethyl-2-cyclohexen-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20169966 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

158.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17530-69-7 | |

| Record name | 3-Chloro-5,5-dimethyl-2-cyclohexen-1-one | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017530697 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Chloro-5,5-dimethyl-2-cyclohexen-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20169966 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-CHLORO-5,5-DIMETHYL-2-CYCLOHEXEN-1-ONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/E73W928G5O | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: Can you describe a synthetic route to produce 2,3,6,7,8,9-hexahydro-8,8-dimethyl-5-phenyl-1H-benzo[b][1,4]diazepin-6-one using 3-Chloro-5,5-dimethylcyclohex-2-enone as an intermediate?

A1: Yes, research indicates that reacting 3-Chloro-5,5-dimethylcyclohex-2-enone with benzoyl chloride can yield 2-benzoyl-3-chloro-5,5-dimethylcyclohex-2-enone. This compound, when subsequently reacted with ethane-1,2-diamine, produces the desired 2,3,6,7,8,9-hexahydro-8,8-dimethyl-5-phenyl-1H-benzo[b][1,4]diazepin-6-one []. This synthetic pathway highlights the role of 3-Chloro-5,5-dimethylcyclohex-2-enone as a valuable building block in organic synthesis.

Q2: How is 3-Chloro-5,5-dimethylcyclohex-2-enone formed during the synthesis of 2,3,6,7,8,9-hexahydro-8,8-dimethyl-5-phenyl-1H-benzo[b][1,4]diazepin-6-one?

A2: The research paper describes that treating compound 2, an ethane-1,2-diamine derivative, with phosphoryl chloride leads to the formation of two major products: 3-Chloro-5,5-dimethylcyclohex-2-enone and 1-(5,5-dimethyl-3-oxocyclohex-1-enyl)-4,5-dihydro-2-phenylimidazole []. The exact mechanism and the role of phosphoryl chloride in this transformation are not fully elaborated in the provided abstract.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.